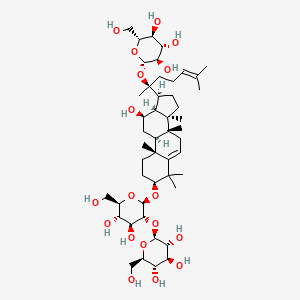
5,6-Didehydroginsenoside Rd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Didehydroginsenoside Rd is a minor novel dammarane-type saponin isolated from the dried roots of Panax notoginseng, a well-known herb commonly used as a medicine and dietary supplement . This compound is part of the triterpene saponins family, which are considered the major bioactive constituents in Panax notoginseng .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6-Didehydroginsenoside Rd is typically isolated from the methanolic extract of the dried roots of Panax notoginseng . The isolation process involves several chromatographic techniques, including the use of a Zorbax SB-C18 column . The structures of the new compounds are elucidated on the basis of spectroscopic and chemical methods .
Industrial Production Methods: Currently, there is limited information on the industrial production methods specifically for this compound. Most of the production is carried out on a laboratory scale through extraction from Panax notoginseng roots .
Chemical Reactions Analysis
Types of Reactions: 5,6-Didehydroginsenoside Rd undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions are typically other ginsenosides or modified saponins with varying biological activities .
Scientific Research Applications
5,6-Didehydroginsenoside Rd has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, it is studied for its unique structural properties and potential to form various derivatives through chemical reactions .
Biology: In biology, it is researched for its role in cellular processes and its potential as a bioactive compound .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and immunoregulatory properties .
Industry: In the industry, it is explored for its potential use in the development of new drugs and health supplements .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5,6-Didehydroginsenoside Rd include other ginsenosides such as ginsenoside Rd, ginsenoside Rb1, and ginsenoside Rg3 .
Uniqueness: What sets this compound apart from other ginsenosides is its unique structural features and specific biological activities . It has shown significant potential in reducing atherosclerotic lesions and inhibiting vascular inflammation .
Properties
Molecular Formula |
C48H80O18 |
|---|---|
Molecular Weight |
945.1 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,8R,9S,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H80O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,12,23-27,29-43,49-60H,9,11,13-21H2,1-8H3/t23-,24+,25+,26+,27+,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,45-,46+,47+,48-/m0/s1 |
InChI Key |
ALYHYIXFUOUIHJ-ZHCFMDLLSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC=C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















